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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

Cat. No.: B015662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-3-
nitrophenol (CAS No. 2042-14-0), a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for 4-Methyl-3-nitrophenol is C7H7NOs, with a molecular weight of
153.14 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectral Data
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Proton Assignment Chemical Shift (6, ppm) Multiplicity
H-2 ~7.6 d

H-5 ~7.0 dad

H-6 ~6.8 d

-OH Variable (broad s) S

-CHs ~2.3 S

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on solvent and
concentration. Data sourced from spectral databases.[2][4]

13C NMR Spectral Data

Carbon Assignment Chemical Shift (6, ppm)
C-1 (C-OH) ~155

C-2 (CH) ~120

C-3 (C-NO2) ~140

C-4 (C-CHs) ~135

C-5 (CH) ~125

C-6 (CH) ~115

-CHs ~20

Note: These are approximate chemical shifts based on spectral database information and
established ranges for substituted phenols.[2][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-3-nitrophenol exhibits characteristic absorption bands
corresponding to its functional groups.[7][8][9]
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Wavenumber (cm~?)

Vibrational Mode

3400-3200 (broad)

O-H stretch (phenolic)

~3100

C-H stretch (aromatic)

~2950

C-H stretch (methyl)

~1530 and ~1350

N-O stretch (nitro group, asymmetric and

symmetric)

~1600 and ~1470

C=C stretch (aromatic ring)

~1260

C-O stretch (phenol)

Mass Spectrometry (MS)

The mass spectrum of 4-Methyl-3-nitrophenol is characterized by a prominent molecular ion

peak and several key fragments.[2][7]

m/z Assignment

153 [M]* (Molecular ion)
136 [M-OHJ*

108 [M-NO2]*

77 [CeHs]*

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Methyl-3-nitrophenol.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b015662?utm_src=pdf-body
https://spectrabase.com/spectrum/ErmWG8gqYyT
https://webbook.nist.gov/cgi/inchi?ID=C2042140&Mask=80
https://www.benchchem.com/product/b015662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Sample Preparation

4-Methyl-3-nitrophenol

2

Dissolution in appropriate deuterated solvent (for NMR) or preparation as KBr pellet/nujol mull (for IR)

I

NMR Spectroscopy
(*H and 13C)

IR Spectroscopy

J Data Processing & I&terpretation

Mass Spectrometry

Process NMR Data
(FT, phasing, baseline correction)

Process IR Data
(Background subtraction)

Process MS Data
(Peak identification)

T~

v

Spectral Interpretation & Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-Methyl-3-nitrophenol.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Methyl-3-nitrophenol is dissolved in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00

ppm).
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Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or higher field NMR
spectrometer.

'H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans
are acquired with a relaxation delay of 1-2 seconds.

13C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with
singlets for each carbon. Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to
achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 4-Methyl-3-nitrophenol, the KBr pellet method
is commonly used. A small amount of the sample is finely ground with dry potassium bromide
(KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of
Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded
first. The sample is then placed in the spectrometer, and the sample spectrum is recorded.
The instrument typically scans the mid-infrared range (4000-400 cm~1).

Data Processing: The final spectrum is obtained by automatically subtracting the background
spectrum from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation using Gas Chromatography (GC-MS).
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« lonization: Electron lonization (El) is a common method for this type of compound. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
ratio to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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